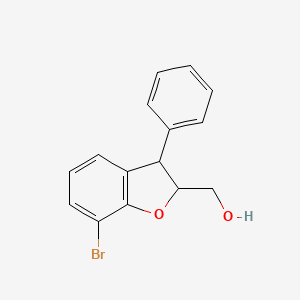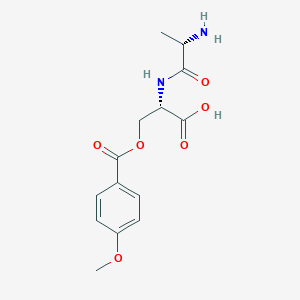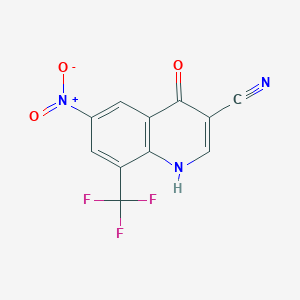
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with aminoethyl, amino-oxopropoxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethylenediamine to yield 2-methoxy-N-(2-aminoethyl)benzamide.
Introduction of the Amino-Oxopropoxy Group: The next step involves the introduction of the amino-oxopropoxy group. This can be achieved by reacting the intermediate with 3-amino-3-oxopropyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original amino or methoxy groups.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-4-methoxybenzamide: Lacks the amino-oxopropoxy group, resulting in different chemical properties and reactivity.
N-(2-Aminoethyl)-4-(3-oxopropoxy)-2-methoxybenzamide:
Uniqueness
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide is unique due to the presence of both amino and oxopropoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
919772-39-7 |
|---|---|
Fórmula molecular |
C13H19N3O4 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide |
InChI |
InChI=1S/C13H19N3O4/c1-19-11-8-9(20-7-4-12(15)17)2-3-10(11)13(18)16-6-5-14/h2-3,8H,4-7,14H2,1H3,(H2,15,17)(H,16,18) |
Clave InChI |
PWLBVABVOUUOEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCCC(=O)N)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B15172386.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate](/img/structure/B15172394.png)

![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)


![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
